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Compound of Interest

Compound Name: 2,4-Dimethylhexane

CAS No.: 116502-44-4

Cat. No.: B7779917 Get Quote

Executive Summary
In petrochemical profiling, metabolomics, and solvent engineering, distinguishing between 2,3-

dimethylhexane (2,3-DMH) and 2,4-dimethylhexane (2,4-DMH) is a recurring analytical

challenge. Despite sharing the molecular formula

and a molecular weight of 114.23 g/mol , these regioisomers exhibit distinct thermodynamic
and spectroscopic behaviors driven by the proximity of their methyl branches.

The Core Differentiator:

2,3-DMH possesses vicinal methyl groups (C2, C3), creating steric strain and a specific

cleavage point between two tertiary carbons.

2,4-DMH possesses a methylene spacer (C3) between the branching points, resulting in a

more globular structure and a distinct fragmentation pattern favoring isobutyl ions.

This guide provides a definitive, data-driven framework for separating and identifying these

isomers using GC-MS and NMR.

Physicochemical Profile
The structural difference—vicinal crowding versus spaced branching—directly impacts boiling

point and density. 2,4-DMH is more compact (globular), reducing Van der Waals surface
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contact compared to the slightly more elongated 2,3-DMH.

Property
2,4-
Dimethylhexane

2,3-
Dimethylhexane

Analytical
Implication

Structure
2,4- has a

spacer; 2,3- is vicinal.

Boiling Point ~109.4 °C ~115.6 °C

2,4-DMH elutes first

on non-polar GC

columns.

Density (20°C) 0.700 g/mL 0.712 g/mL

2,3-DMH is slightly

denser due to

packing.

Kovats Index (DB-5) ~730 ~760
Distinct separation

window (~30 RI units).

Key MS Fragment m/z 57 (Isobutyl)
m/z 43, 71

(Isopropyl/Pentyl)

Diagnostic base

peaks differ.

Chromatographic Separation (GC-MS)
Gas Chromatography is the primary method for separation. Due to the ~6°C boiling point

difference, these isomers are easily resolved on standard non-polar capillary columns (e.g.,

100% Dimethylpolysiloxane or 5% Phenyl).

Experimental Protocol: Resolution Workflow
Objective: Achieve baseline separation of 2,3-DMH and 2,4-DMH.

Column Selection: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Split 50:1 @ 250°C.

Oven Program:
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Hold 40°C for 2 min.

Ramp 5°C/min to 150°C (Critical for isomer resolution).

Ramp 20°C/min to 280°C.

Detection: MS (Scan 35-200 amu) or FID.

Elution Logic & Kovats Index
On a non-polar phase, elution order follows boiling point.

2,4-DMH (BP 109°C): Elutes earlier. The branching reduces the effective surface area for

London Dispersion forces more effectively than the vicinal arrangement.

2,3-DMH (BP 116°C): Elutes later. The vicinal methyls create a "thicker" region but the

molecule retains a longer effective chain length than the 2,4-isomer.

Sample Injection
(Mixture)

Non-Polar Column
(DB-5 / HP-5)

 Vaporization 1st Elution: 2,4-DMH
(BP ~109°C)

Globular Shape

 Lower Van der Waals 2nd Elution: 2,3-DMH
(BP ~116°C)
Vicinal Strain

 + ~30 RI Units

Click to download full resolution via product page

Caption: Elution order on non-polar stationary phases. 2,4-DMH elutes significantly earlier due

to lower boiling point.

Mass Spectrometry (MS) Differentiation
When standards are unavailable, Mass Spectrometry provides definitive structural proof based

on fragmentation probabilities.

Mechanism: 2,4-Dimethylhexane (The "Spacer" Effect)
The molecule has a methylene group (

) between two tertiary carbons (

and
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).

Primary Cleavage: Occurs at the

bond.

Result: This splits the molecule into two

fragments.

Diagnostic Peak:m/z 57 (Isobutyl cation). This peak is often the base peak (100%

abundance) or extremely dominant.

Mechanism: 2,3-Dimethylhexane (The "Vicinal" Effect)
The molecule has two adjacent tertiary carbons (

and

). The bond between them is sterically strained and electronically weakened.

Primary Cleavage: Occurs at the

bond.

Result: Splits the molecule into a

fragment (Isopropyl) and a

fragment (2-Pentyl).

Diagnostic Peaks:

m/z 43 (Isopropyl cation) - Often the base peak.[1][2][3]

m/z 71 (2-Pentyl cation) - Significant abundance (

).

Note: The m/z 57 peak is present but typically less intense relative to m/z 43 compared to

the 2,4-isomer.
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2,4-Dimethylhexane
(Spacer: -CH2-)

Cleavage at C3-C4
(Between Branches)

2,3-Dimethylhexane
(Vicinal: -CH-CH-)

Cleavage at C2-C3
(Between Vicinal Carbons)

Dominant Ion: m/z 57
(Isobutyl)

 Major Pathway

Dominant Ion: m/z 43
(Isopropyl)

 Base Peak

Secondary Ion: m/z 71
(Pentyl chain)

 M-43

Click to download full resolution via product page

Caption: Fragmentation logic. 2,4-DMH favors C4 fragments (m/z 57), while 2,3-DMH favors

C3/C5 fragments (m/z 43, 71).

NMR Spectroscopy Validation
For pure samples, Carbon-13 NMR (

NMR) offers the most robust confirmation of the carbon skeleton.
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Feature 2,4-Dimethylhexane 2,3-Dimethylhexane

Symmetry
Asymmetric (due to chirality at

C4 and chain length).

Asymmetric (due to chirality at

C3).

Methine Signals (CH)
Two methine carbons

separated by a methylene.

Two vicinal methine carbons

(adjacent).

Methylene (CH2) Count

3 (

positions). Note: C3 is unique

(between branches).

3 (

positions). Note: All are in a

contiguous chain.

Chemical Shift Logic

The C3 methylene in 2,4-DMH

appears upfield (~45-48 ppm)

but is distinct because it has

two tertiary neighbors.

The C2 and C3 methines in

2,3-DMH show distinct shifts

(~35-40 ppm) due to the

inductive effect of the adjacent

methyl/methine.

Protocol: Dissolve 10mg sample in

. Acquire proton-decoupled

NMR (1024 scans). Look for the "isolated" methylene signal in 2,4-DMH versus the contiguous
methylene chain in 2,3-DMH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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